molecular formula C13H14N2O5 B1413691 [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2173083-45-7

[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No.: B1413691
CAS No.: 2173083-45-7
M. Wt: 278.26 g/mol
InChI Key: ZPKAOBMXCUSFFX-UHFFFAOYSA-N
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Description

[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a complex organic compound featuring an imidazolidinone core with a methoxybenzyl substituent and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The imidazolidinone core can be reduced to form imidazolidines.

    Substitution: The methoxybenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of novel catalysts for organic reactions.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features and biological activity.

Industry:

  • Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

    Imidazolidinone Derivatives: Compounds with similar imidazolidinone cores but different substituents.

    Methoxybenzyl Compounds: Compounds featuring the methoxybenzyl group but different core structures.

Uniqueness:

  • The combination of the imidazolidinone core with the methoxybenzyl and acetic acid moieties makes this compound unique, providing a distinct set of chemical and biological properties.

Comparison with Similar Compounds

  • [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propionic acid
  • [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]butyric acid
  • [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]valeric acid

This detailed overview provides a comprehensive understanding of [1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-20-10-5-3-2-4-8(10)7-15-12(18)9(6-11(16)17)14-13(15)19/h2-5,9H,6-7H2,1H3,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKAOBMXCUSFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
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[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Reactant of Route 6
[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

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